molecular formula C10H13NO2S B3051763 N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine CAS No. 35889-69-1

N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine

Cat. No.: B3051763
CAS No.: 35889-69-1
M. Wt: 211.28 g/mol
InChI Key: BGIRRCNOGXPKCK-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothien-3-yl)-N-phenylamine (CAS: 35889-69-1) is a sulfone-containing secondary amine characterized by a tetrahydrothiophene ring (1,1-dioxidotetrahydrothien-3-yl) linked to an N-phenyl group. It is commercially available as a specialty biochemical reagent, primarily supplied by Santa Cruz Biotechnology, Inc. under the catalog number sc-279462 . This compound’s uniqueness lies in its hybrid structure combining a saturated sulfur heterocycle with a phenylamine moiety, which distinguishes it from other N-phenylamine derivatives.

Properties

IUPAC Name

1,1-dioxo-N-phenylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13)7-6-10(8-14)11-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIRRCNOGXPKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387622
Record name 3-Anilino-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35889-69-1
Record name 3-Anilino-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the sulfone group, followed by the introduction of the phenylamine moiety through nucleophilic substitution. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydrothienyl group which contributes to its heterocyclic nature. Its molecular weight is approximately 211.281 g/mol. Understanding the chemical properties of this compound is crucial for its application in different research areas.

Applications in Organic Synthesis

2.1 Building Block for Heterocycles
N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine serves as a versatile building block in the synthesis of various heterocyclic compounds. Heterocycles are essential in medicinal chemistry as they often exhibit significant biological activity. The incorporation of this compound can lead to the development of new pharmaceuticals.

2.2 Synthesis of Dyes and Pigments
The compound can also be utilized in the synthesis of dyes and pigments. Its aromatic amine structure allows it to participate in electrophilic substitution reactions, making it a candidate for creating vibrant colorants used in textiles and plastics.

Synthesis and Characterization

A study focusing on the synthesis of various derivatives from this compound demonstrated its utility as a precursor for novel compounds with enhanced properties . The characterization techniques employed included NMR spectroscopy and mass spectrometry, confirming the successful incorporation of the tetrahydrothienyl moiety.

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of similar compounds within the same class of chemicals. These studies often involve evaluating cytotoxicity in human cell lines and assessing mutagenic potential through Ames tests .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the phenylamine moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structure: Features a phthalimide core substituted with a chlorine atom and an N-phenyl group. Applications: Primarily used as a monomer for synthesizing polyimides, which are high-performance polymers for thermal and mechanical stability . Key Differences:

  • Functional Groups : Contains a phthalimide (isoindole-1,3-dione) ring instead of a sulfone-modified tetrahydrothiophene.
  • Synthesis : Requires high-purity conditions for polymerization, unlike the target compound, which is marketed as a reagent.
    Research Findings : Critical in producing polyimide precursors like 3,3'-bis(N-phenylphthalimide) .

N-Phenylaminedithiocarbamate

Structure : Derived from N-phenylamine with a dithiocarbamate (-S-C(=S)-S⁻) group.
Applications : Acts as a chelating agent for solvent extraction of metal ions (e.g., Cu(II), Co(II)) with >90% recovery efficiency at pH 4–9 .
Key Differences :

  • Reactivity : The dithiocarbamate group enables strong metal coordination, unlike the sulfone and amine groups in the target compound.
  • Synthesis : Synthesized via reaction of N-phenylamine with carbon disulfide and KOH, contrasting with the target’s undisclosed route .

N-[1-(Amino)cyclohexyl]-N-phenylamine (NPHA)

Structure : Contains a cyclohexylamine substituent linked to N-phenylamine.
Applications : A by-product in catalytic hydrogenation of aniline derivatives, leading to N-cyclohexylaniline (CHAN) .
Key Differences :

  • Reactivity : Participates in hydrogenation pathways, whereas the target compound’s sulfone group may confer oxidative stability.
  • Biological Role: Not reported for NPHA, unlike other N-phenylamine derivatives with medicinal applications .

N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine

Structure: A phenylenediamine derivative with branched alkyl and phenyl groups. Applications: Industrial-grade compound (>98% purity) used in materials science, with impurities like N,N-bis-(4-N'-alkylaminophenyl)-N-phenylamine . Key Differences:

  • Functionality: The para-phenylenediamine structure enables conjugation, unlike the non-conjugated sulfone-amine in the target.

N-Phenylamine Derivatives as Tau Aggregation Inhibitors

Structure: Varied scaffolds (e.g., phenothiazines, rhodanines) with N-phenylamine substituents. Applications: Investigated for neuroprotection in Alzheimer’s disease by inhibiting pathological tau protein aggregation . Key Differences:

  • Biological Activity : These derivatives target neurodegenerative pathways, while the target compound’s biological role is uncharacterized.

Antibacterial N-Phenylamine Derivatives

Structure: Example: N-(7-Chloro-1-methyl-1H-pyridazino[4,3-e][1,3,4]thiadiazin-3-yl)-N-phenylamine. Applications: Exhibits potent activity against Gram-positive bacteria (e.g., Bacillus subtilis) but weaker effects on Gram-negative strains . Key Differences:

  • Heterocycles: Incorporates pyridazinothiadiazine rings for antibacterial activity, unlike the target’s tetrahydrothiophene sulfone.

Comparative Data Table

Compound Key Functional Groups Applications Synthesis Highlights Key Findings References
N-(1,1-Dioxidotetrahydrothien-3-yl)-N-phenylamine Sulfone, tetrahydrothiophene, phenylamine Reagent (specialty biochemical) Commercial synthesis (undisclosed) Marketed by Santa Cruz Biotechnology
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro, phenyl Polyimide monomer synthesis High-purity conditions required Critical for high-performance polymers
N-Phenylaminedithiocarbamate Dithiocarbamate, phenylamine Metal ion chelation/solvent extraction Reaction with CS₂ and KOH >90% recovery of Cu(II), Co(II)
N-[1-(Amino)cyclohexyl]-N-phenylamine Cyclohexylamine, phenylamine Hydrogenation by-product Catalytic hydrogenation pathways Forms N-cyclohexylaniline (CHAN)
Antibacterial N-phenylamine derivatives Pyridazinothiadiazine, phenylamine Antibacterial agents Multi-step heterocyclic synthesis Active against Gram-positive bacteria

Biological Activity

N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13NO2S
  • Molecular Weight : 211.281 g/mol
  • CAS Number : 35889-69-1

This compound features a tetrahydrothienyl group that is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways related to inflammation and apoptosis.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
HeLa12.5
MCF-79.4
A54915.0
HCT11611.2

The mean IC50 value across these cell lines indicates a promising level of potency, particularly in breast and cervical cancer models .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown potential anti-inflammatory effects. Studies have suggested that the compound can reduce the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Case Study 1 : In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
  • Case Study 2 : Clinical evaluations have reported improvements in inflammatory markers among patients treated with formulations containing this compound as part of a multi-targeted therapy approach.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications to the tetrahydrothienyl moiety have been explored to enhance biological activity:

ModificationEffect on Activity
Addition of halogen groupsIncreased potency
Alteration of alkyl chain lengthVariable effects
Substitution with electron-withdrawing groupsEnhanced receptor binding

These modifications can lead to improved selectivity and reduced side effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalization of tetrahydrothiophene-1,1-dioxide (sulfolane derivatives) via nucleophilic substitution or coupling reactions. For example, thiophene sulfone intermediates can react with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF). Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (~80–100°C) improve reaction rates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:sulfone) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for phenyl groups), sulfolane ring protons (δ 3.0–3.5 ppm for CH₂ groups adjacent to sulfone), and NH (δ ~5.5 ppm, broad if present).
  • IR : Stretching vibrations for sulfone groups (S=O at ~1300–1150 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹).
  • Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For example, a molecular ion peak at m/z 255.08 (C₁₀H₁₃NO₂S⁺) confirms the structure .

Advanced Research Questions

Q. How does solvent choice influence the monomer-dimer equilibrium of this compound derivatives during reactivity studies?

  • Methodological Answer : Solvent donor strength modulates aggregation states. In non-polar solvents (e.g., toluene), lithium or sodium salts of sulfolane derivatives form dimers due to weak solvation. Adding THF (a strong donor solvent) shifts equilibrium toward monomeric species, enhancing reactivity in coupling reactions. For example, in THF/toluene mixtures (>50% THF), monomer dominance improves nucleophilic substitution yields by 20–30%. Monitor aggregation via ¹H NMR: dimeric structures show split CH₂ peaks, while monomers exhibit singlet resonances .

Q. What strategies resolve contradictions in reported antibacterial activity data for sulfolane-containing N-phenylamine derivatives?

  • Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from:

  • Strain variability : Test against standardized strains (e.g., Staphylococcus aureus ATCC 25923) and clinical isolates.
  • Solubility : Use DMSO as a co-solvent (<1% v/v) to enhance compound dispersion in broth microdilution assays.
  • Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin).
    Example: For Bacillus subtilis, a 10 µg/mL MIC discrepancy was resolved by adjusting inoculum size from 10⁵ to 10⁶ CFU/mL .

Q. How can chiral this compound derivatives be designed for asymmetric catalysis?

  • Methodological Answer : Incorporate chiral auxiliaries (e.g., oxazoline or triazine moieties) into the phenylamine group to induce enantioselectivity. For example:

  • Ligand design: Attach a 1,2,4-triazine scaffold to the phenylamine nitrogen.
  • Testing: Use copper-catalyzed asymmetric nitroaldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol). Triazine-based ligands achieve >80% ee compared to pyridine analogs (<50% ee) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine
Reactant of Route 2
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N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylamine

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